

Spectroscopic Profile of D-Phenylalaninol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Penylalaninol*

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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol), a critical chiral building block in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized in standardized tables for ease of reference and comparison.

Introduction

D-Phenylalaninol is a chiral amino alcohol derived from the reduction of the amino acid D-phenylalanine. Its stereocenter makes it an invaluable precursor and chiral auxiliary in asymmetric synthesis, particularly for creating enantiomerically pure pharmaceuticals. A thorough understanding of its structural and spectroscopic properties is fundamental for its application in quality control, reaction monitoring, and structural elucidation of derivative compounds. This document collates and presents the essential ^1H NMR, ^{13}C NMR, IR, and MS data for D-Phenylalaninol.

Spectroscopic Data Summary

The following sections provide the key spectral data for D-Phenylalaninol. Data has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

2.1.1 ^1H NMR Data

The ^1H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Assignment	Chemical Shift (δ) [ppm]	Solvent / Frequency
Phenyl-H (m)	7.29 - 7.18	CDCl_3 / 400 MHz
-CH ₂ OH (dd)	3.61	CDCl_3 / 400 MHz
-CH ₂ OH (dd)	3.38	CDCl_3 / 400 MHz
-CH(NH ₂) (m)	3.10	CDCl_3 / 400 MHz
-CH ₂ -Ph (dd)	2.78	CDCl_3 / 400 MHz
-CH ₂ -Ph (dd)	2.50	CDCl_3 / 400 MHz
-NH ₂ / -OH (br s)	Not explicitly assigned	CDCl_3 / 400 MHz

Note: The signals for the amine (-NH₂) and hydroxyl (-OH) protons are often broad and their chemical shift can be variable depending on concentration and solvent purity. They were not explicitly assigned in the reference spectrum.

2.1.2 ^{13}C NMR Data

The ^{13}C NMR spectrum reveals the number and electronic environment of the carbon atoms. The following data is for the racemic mixture, D,L-2-amino-3-phenyl-1-propanol; chemical shifts for the D-enantiomer are identical in a non-chiral solvent.

Assignment	Chemical Shift (δ) [ppm]	Source / Solvent
C (quaternary, Phenyl)	138.8	SpectraBase / CDCl ₃
CH (ortho, Phenyl)	129.2	SpectraBase / CDCl ₃
CH (meta, Phenyl)	128.5	SpectraBase / CDCl ₃
CH (para, Phenyl)	126.1	SpectraBase / CDCl ₃
-CH ₂ OH	66.3	SpectraBase / CDCl ₃
-CH(NH ₂)	56.4	SpectraBase / CDCl ₃
-CH ₂ -Ph	40.5	SpectraBase / CDCl ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. While a specific peak list for D-Phenylalaninol is not readily available in public databases, the spectrum is characterized by the following key absorption regions. A representative spectrum for the racemic mixture is available on databases such as SpectraBase.

Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	3400 - 3200	Strong, Broad
N-H Stretch (Primary Amine)	3400 - 3250	Medium (two bands)
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium
N-H Bend (Amine)	1650 - 1580	Medium
C=C Stretch (Aromatic Ring)	1600 - 1450	Medium-Weak
C-O Stretch (Primary Alcohol)	~1050	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of molecular weight and structural features. The molecular weight of D-Phenylalaninol is 151.21 g/mol .

m/z	Relative Intensity (%)	Possible Fragment
151	~5	$[M]^+$ (Molecular Ion)
120	31.8	$[M - CH_2OH]^+$
103	9.1	$[C_8H_7]^+$ or $[C_7H_5O]^+$
91	19.0	$[C_7H_7]^+$ (Tropylium ion)
77	6.7	$[C_6H_5]^+$ (Phenyl ion)
60	100.0	$[CH_4NO]^+$ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 10-20 mg of D-Phenylalaninol for 1H NMR (or 50-100 mg for ^{13}C NMR) and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
 - Gently vortex or sonicate the vial until the sample is fully dissolved.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup & Acquisition:

- Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
- Wipe the outside of the tube and place it in the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise ratio.
- Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H , CDCl_3 at 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy Protocol

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol or ethanol, then allow it to dry completely.
 - Place a small amount (a few milligrams) of solid D-Phenylalaninol powder onto the center of the ATR crystal.
 - Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.

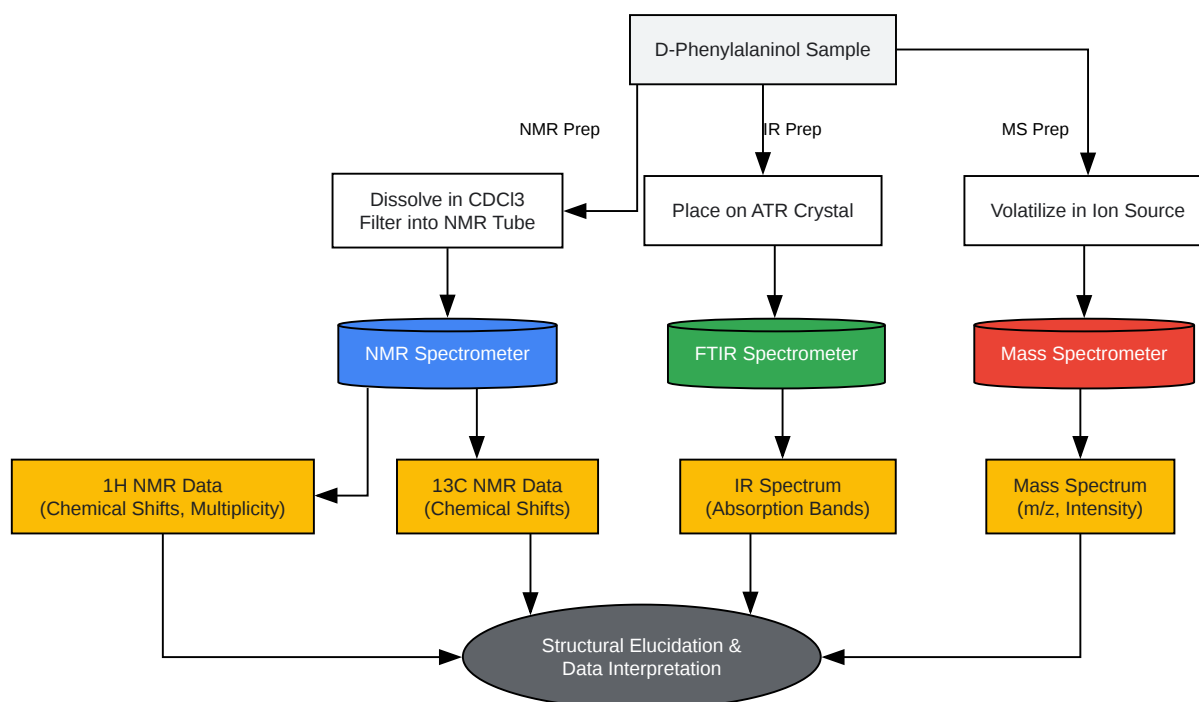
- Instrument Setup & Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Collect the sample spectrum. Typically, a resolution of 4 cm^{-1} is used, and 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - After data collection, clean the ATR crystal and press arm thoroughly.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:
 - Dissolve a small amount (~1 mg) of D-Phenylalaninol in a suitable volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer. For a solid, a direct insertion probe can be used, where the sample is placed in a capillary tube at the probe's tip. The probe is inserted into the ion source and gently heated to volatilize the sample.
- Ionization and Analysis:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
 - The high energy of this process causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species.
 - The positively charged ions (molecular ion and fragments) are accelerated out of the ion source by an electric field.
 - The ions travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of a compound like D-Phenylalaninol is depicted below.



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Caption: Workflow for Spectroscopic Analysis of D-Phenylalaninol.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com